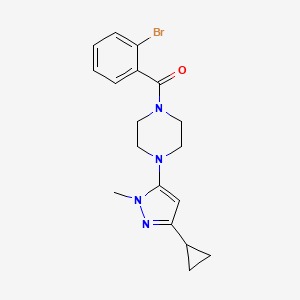

(2-bromophenyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-bromophenyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone is a complex organic compound that features a bromophenyl group, a cyclopropyl-methyl-pyrazolyl group, and a piperazinyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromophenyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. One common method involves the following steps:

Preparation of 2-bromophenylmethanone: This can be synthesized through the bromination of phenylmethanone using bromine in the presence of a catalyst such as iron(III) bromide.

Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole: This involves the cyclization of appropriate precursors under acidic or basic conditions.

Formation of the piperazine derivative: The piperazine ring can be introduced through nucleophilic substitution reactions involving appropriate halogenated precursors.

The final step involves coupling the 2-bromophenylmethanone with the piperazine derivative under conditions that facilitate the formation of the desired methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Analyse Des Réactions Chimiques

Types of Reactions

(2-bromophenyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions would result in the replacement of the bromine atom with the nucleophile.

Applications De Recherche Scientifique

Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit antidepressant properties. The specific structure of (2-bromophenyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone may enhance this activity through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Study:

A study evaluated similar piperazine derivatives for their ability to inhibit serotonin reuptake, leading to increased serotonin levels in the synaptic cleft. Such mechanisms are crucial for the development of new antidepressants .

Antimicrobial Properties

The compound's pyrazole component has been linked to antimicrobial activity against various pathogens. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study:

In vitro studies demonstrated that pyrazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings suggest that this compound may have potential as an antimicrobial agent .

Anti-inflammatory Effects

Research on related compounds indicates that they possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines. The bromophenyl group may contribute to this effect by enhancing the compound's interaction with inflammatory mediators.

Case Study:

A series of studies highlighted the anti-inflammatory effects of piperazine derivatives in models of acute inflammation, suggesting a pathway for developing new anti-inflammatory drugs .

Biological Evaluation

The biological evaluation of this compound involves assessing its pharmacological properties through various assays:

| Assay Type | Purpose | Expected Outcome |

|---|---|---|

| Antidepressant Screening | Evaluate serotonin reuptake inhibition | Increased serotonin levels |

| Antimicrobial Testing | Assess activity against bacterial strains | Inhibition zones in agar diffusion tests |

| Anti-inflammatory Assays | Measure cytokine levels in treated vs untreated cells | Decreased pro-inflammatory cytokines |

Mécanisme D'action

The mechanism of action of (2-bromophenyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperazine and pyrazole groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2-chlorophenyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.

(2-fluorophenyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (2-bromophenyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone can influence its reactivity and binding properties compared to its chloro- and fluoro- analogs. Bromine’s larger size and different electronic properties can lead to variations in biological activity and chemical reactivity, making this compound unique in its class.

Activité Biologique

The compound (2-bromophenyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone is a notable derivative in medicinal chemistry, particularly within the realm of pyrazole and piperazine compounds. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its distinct structural features:

- 2-Bromophenyl moiety : Provides significant lipophilicity and potential for interaction with biological targets.

- Piperazine ring : Known for its role in enhancing pharmacokinetic properties.

- Cyclopropyl and pyrazole groups : Contribute to the compound's biological activity through various mechanisms.

Antitumor Activity

Research highlights the potential of pyrazole derivatives, including this compound, as antitumor agents. Pyrazoles have been shown to exhibit inhibitory effects on various cancer cell lines, including those resistant to conventional therapies. For instance, studies indicate that compounds with similar structures can inhibit key signaling pathways such as BRAF(V600E) and EGFR, leading to reduced tumor growth .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory activities. The presence of the piperazine ring is believed to enhance these effects by modulating inflammatory mediators. Compounds structurally related to the one have demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting a therapeutic role in conditions like rheumatoid arthritis .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented. The compound under discussion may exhibit activity against various bacterial strains due to its unique structural components. Studies have shown that similar compounds can disrupt bacterial cell wall synthesis and inhibit DNA replication, making them promising candidates for further development as antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key insights include:

- Substituents on the phenyl ring : The bromine substitution at the 2-position enhances lipophilicity and may improve binding affinity to target proteins.

- Cyclopropyl group : This moiety has been associated with increased potency in antitumor activity due to its ability to stabilize interactions with target enzymes .

Data Tables

Case Studies

- Antitumor Efficacy in Breast Cancer : A study evaluated a series of pyrazole derivatives against MCF-7 and MDA-MB-231 breast cancer cell lines, demonstrating that modifications similar to those found in (2-bromophenyl)(4-(3-cyclopropyl-1-methyl-pyrazol-5-yl)piperazin-1-yl)methanone led to enhanced cytotoxicity compared to standard treatments like doxorubicin .

- Anti-inflammatory Mechanism Investigation : Research into the anti-inflammatory effects of pyrazoles revealed that compounds with structural similarities effectively reduced TNF-alpha levels in LPS-stimulated macrophages, indicating a potential pathway for therapeutic applications in inflammatory diseases .

Propriétés

IUPAC Name |

(2-bromophenyl)-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrN4O/c1-21-17(12-16(20-21)13-6-7-13)22-8-10-23(11-9-22)18(24)14-4-2-3-5-15(14)19/h2-5,12-13H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDIDIYXXNEHAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.